Product packaging for 3-(Difluoromethyl)-2,2-dimethylazetidine(Cat. No.:)

3-(Difluoromethyl)-2,2-dimethylazetidine

Cat. No.: B13455866
M. Wt: 135.15 g/mol
InChI Key: PFNZHWRUTWXXSF-UHFFFAOYSA-N
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Description

Contextual Overview of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research

Four-membered nitrogen heterocycles, particularly azetidines, represent a crucial class of compounds in organic synthesis and medicinal chemistry. vulcanchem.comnih.govnih.gov These structures are integral to a variety of natural products and serve as versatile building blocks for more complex molecules. nih.govnih.gov Their utility is underscored by their presence in a number of approved pharmaceutical agents. mdpi.commdpi.com The inherent ring strain of these small, saturated heterocycles imparts unique chemical reactivity, making them valuable intermediates in synthetic chemistry. nih.govnih.gov

The Unique Role and Challenges Associated with Azetidine (B1206935) Ring Systems

The azetidine ring possesses a significant degree of ring-strain energy, estimated to be around 25.4 kcal/mol. vulcanchem.combldpharm.com This inherent strain is a double-edged sword; it activates the ring for various chemical transformations but also presents a formidable challenge in its synthesis. nih.govchemsrc.com The stability of the azetidine ring is notably greater than that of the three-membered aziridine (B145994) ring, which allows for easier handling and more controlled reactivity. vulcanchem.comnih.gov However, the construction of the four-membered ring can be difficult due to unfavorable transition state energies. chemsrc.com Despite these synthetic hurdles, the rigid, three-dimensional structure of the azetidine scaffold is highly sought after in drug design, as it can lead to improved binding affinity with biological targets. nih.gov

Importance of Difluoromethyl Groups in Organic Synthesis and Fluorine Chemistry

The introduction of fluorine-containing groups into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. The difluoromethyl group (-CF2H) is of particular interest due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, or amine groups. This group can serve as a lipophilic hydrogen bond donor, a characteristic that can improve a molecule's binding affinity to its target. The replacement of a methyl group with a difluoromethyl group can lead to a smaller increase in lipophilicity compared to a trifluoromethyl group, while also introducing the capacity for hydrogen bonding. The synthesis of difluoromethylated compounds has seen significant advances, with various methods developed for the introduction of this valuable moiety.

Specific Research Focus on 3-(Difluoromethyl)-2,2-dimethylazetidine (B6276476): Bridging Azetidine and Fluoroalkane Chemistry

The compound this compound merges the distinct chemical features of a sterically hindered azetidine ring with the electronically influential difluoromethyl group. While specific research on this particular molecule is not extensively documented in peer-reviewed literature, its structure suggests a deliberate design to explore the interplay between these two important chemical motifs. The 2,2-dimethyl substitution on the azetidine ring provides steric bulk, which can influence the ring's conformation and reactivity. The placement of the difluoromethyl group at the 3-position introduces a potent electronic element and the potential for specific intermolecular interactions. The synthesis of this compound would likely involve adapting established methods for azetidine formation and difluoromethylation, though the specific challenges of combining these features remain an area for investigation.

Below are the key identifiers for this compound:

PropertyValue
CAS Number 2763759-00-6
Molecular Formula C₆H₁₁F₂N
Molecular Weight 135.15 g/mol
IUPAC Name This compound
SMILES CC1(C(CN1)C(F)F)C

Overview of Research Methodologies and Thematic Areas

The investigation of this compound would necessitate a multidisciplinary approach, drawing from various research methodologies. Synthetic organic chemistry would be central to developing efficient and stereoselective routes to this molecule and its derivatives. This would likely involve the exploration of novel cyclization and fluorination strategies.

Computational chemistry would play a vital role in understanding the molecule's conformational preferences, electronic properties, and potential interactions with biological targets. Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, would be essential for structural elucidation and characterization.

Thematic research areas that would be impacted by the study of this compound include:

Medicinal Chemistry: Investigating the potential of this scaffold as a building block for new therapeutic agents.

Materials Science: Exploring the use of such fluorinated azetidines in the development of new polymers and functional materials.

Catalysis: Examining the potential for chiral derivatives to act as ligands in asymmetric catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11F2N B13455866 3-(Difluoromethyl)-2,2-dimethylazetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

3-(difluoromethyl)-2,2-dimethylazetidine

InChI

InChI=1S/C6H11F2N/c1-6(2)4(3-9-6)5(7)8/h4-5,9H,3H2,1-2H3

InChI Key

PFNZHWRUTWXXSF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN1)C(F)F)C

Origin of Product

United States

Synthetic Methodologies for 3 Difluoromethyl 2,2 Dimethylazetidine and Its Analogs

Retrosynthetic Analysis of the 3-(Difluoromethyl)-2,2-dimethylazetidine (B6276476) Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnection approaches can be considered.

Strategy A: Late-Stage Azetidine (B1206935) Ring Formation

This strategy involves disconnecting the C-N bonds of the azetidine ring. This leads back to a linear precursor, a 1,3-amino alcohol or a 1,3-haloamine. The difluoromethyl and dimethyl groups are already present on this acyclic backbone. This approach relies on a final intramolecular cyclization step to form the four-membered ring.

Strategy B: Late-Stage Difluoromethylation

Alternatively, the C-CF₂H bond can be disconnected. This approach retrosynthetically removes the difluoromethyl group, leading to a precursor such as 2,2-dimethylazetidine-3-carbaldehyde or a related derivative. The synthesis would first focus on constructing the 2,2-dimethylazetidine (B3375242) ring, followed by the introduction of the difluoromethyl group in a late-stage functionalization step.

Each strategy presents distinct advantages and challenges related to precursor availability, reaction efficiency, and control of stereochemistry.

Targeted Synthesis Strategies for Azetidine Ring Formation

The formation of the strained four-membered azetidine ring is a key challenge in the synthesis. Several established methods can be employed. organic-chemistry.org

Intramolecular Sₙ2 reactions are a common and direct method for forming azetidine rings. nih.gov This typically involves the cyclization of a γ-amino alcohol or a γ-haloamine. For instance, a 1,3-amino alcohol can be converted into a species with a good leaving group at the oxygen (e.g., a tosylate or mesylate), which is then displaced by the nitrogen atom to close the ring. Similarly, a 1,3-haloamine can undergo cyclization under basic conditions to form the azetidine. The regioselectivity of such cyclizations is a critical consideration. For example, La(OTf)₃ has been used as a catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. nih.govelsevierpure.com

Intermolecular [2+2] cycloadditions provide a powerful route to four-membered rings. researchgate.netnih.gov The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing the azetidine core. rsc.orgresearchgate.net This reaction typically requires UV light to excite the imine, which then reacts with the alkene. rsc.org Recent developments have focused on visible-light-mediated cycloadditions, which use photocatalysts to enable the reaction under milder conditions, broadening the scope and functional group tolerance. nih.govresearchgate.netspringernature.com For the synthesis of this compound, this would conceptually involve the cycloaddition of an appropriately substituted imine with an alkene bearing the difluoromethyl group.

Manipulating the ring size of existing heterocycles is another elegant strategy. nih.gov

Ring Expansion: Aziridines can undergo a one-carbon ring expansion to form azetidines. nih.govacs.orgchemrxiv.orgacs.org This can be achieved by reacting the aziridine (B145994) with a carbene source. The reaction proceeds through the formation of an aziridinium (B1262131) ylide intermediate, which then rearranges to the azetidine product. nih.gov Biocatalytic approaches using engineered enzymes have shown high enantioselectivity in this transformation. nih.govacs.orgchemrxiv.org

Ring Contraction: While less common, ring contraction of larger rings like pyrrolidines can also be a potential, though often more complex, route to azetidines.

MethodDescriptionAdvantagesDisadvantages
Intramolecular Cyclization Formation of a C-N bond within a 1,3-difunctionalized linear precursor (e.g., amino alcohol, haloamine).Direct and often high-yielding. Starting materials can be readily prepared.Requires careful control of regioselectivity to avoid formation of larger rings.
[2+2] Cycloaddition Reaction between an imine and an alkene to form the four-membered ring in a single step.Atom-economical and convergent. Allows for rapid construction of the core scaffold.Often requires photochemical conditions. Can have limitations in substrate scope and stereocontrol.
Ring Expansion Insertion of a carbon atom into an existing aziridine ring.Utilizes readily available aziridine precursors. Can offer high stereocontrol, especially with biocatalysis.Requires specific carbene sources and catalysts. The stability of the intermediate ylide can be an issue.

Introduction of the Difluoromethyl Moiety

The difluoromethyl (CF₂H) group is a valuable bioisostere for hydroxyl or thiol groups and can significantly modulate a molecule's properties. cas.cn Its introduction can be achieved at various stages of the synthesis.

Introducing the CF₂H group late in the synthetic sequence is often desirable, as it minimizes the handling of fluorinated intermediates and allows for diversification. rsc.orgnih.gov A prominent method for this is the use of difluorocarbene (:CF₂), a reactive intermediate that can be generated from various precursors. cas.cnsioc.ac.cnrsc.org

Difluorocarbene is an electrophilic species that can undergo insertion into N-H, O-H, S-H, and even some C-H bonds. rsc.org For a precursor like 2,2-dimethylazetidine, a strategy could involve creating a nucleophilic center at the C3 position, which would then attack a difluorocarbene source.

Common sources of difluorocarbene include:

Chlorodifluoromethane (ClCF₂H): An ozone-depleting substance, its use is now restricted. rsc.org

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): Decomposes upon heating to generate :CF₂.

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA): A versatile reagent that generates :CF₂ under mild conditions. rsc.org

Sulfur-based Reagents: Reagents like N-tosyl-S-difluoromethyl-S-phenylsulfoximine can release difluorocarbene under basic conditions. sioc.ac.cn

The reaction conditions must be carefully optimized to favor the desired difluoromethylation over potential side reactions, such as ring-opening of the strained azetidine. researchgate.net Radical-based methods using reagents that generate a ·CF₂H radical also represent a powerful approach for the C-H difluoromethylation of heteroaromatics, which could be adapted for azetidine precursors. rsc.org

Reagent ClassExample(s)Generation ConditionsKey Features
Halo-difluoroacetates ClCF₂CO₂NaThermal decompositionClassical reagent, often requires high temperatures.
Phosphonium Salts (Difluoromethyl)triphenylphosphonium bromideBase (e.g., KF, CsF)Used for nucleophilic difluoromethylation.
Sulfur-based Reagents Sulfox-CF₂SO₂PhBasic conditionsCan serve as a :CF₂ precursor. sioc.ac.cn
Silicon-based Reagents TMSCF₃, TFDAFluoride source (e.g., TBAF) or baseGenerates :CF₂ under mild, controlled conditions. rsc.org

Incorporation of Difluoromethylated Precursors

The direct incorporation of difluoromethylated building blocks is a key strategy for the synthesis of this compound. This approach circumvents the often harsh and non-selective conditions required for direct fluorination of a pre-formed azetidine ring. A variety of difluoromethylated precursors can be employed in the construction of the four-membered ring.

One common method involves the use of difluoroacetohydrazonoyl bromides, which serve as efficient difluoromethyl building blocks. nih.gov These reagents can undergo [3 + 2] cycloaddition reactions to form difluoromethylated heterocyclic compounds. nih.gov While this has been demonstrated for pyrazoles, a similar strategy could potentially be adapted for the synthesis of azetidine precursors.

Another approach is the utilization of α-(difluoromethyl)-substituted cyclobutane (B1203170) building blocks, which can be synthesized in multigram quantities. researchgate.netnuph.edu.ua These precursors, such as 1-(difluoromethyl)cyclobutanamine and 1-(difluoromethyl)cyclobutanecarboxylic acid, can be accessed from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate through fluorination and subsequent functional group manipulations like the Curtius rearrangement. researchgate.netnuph.edu.ua The synthesis of trifluoromethylated azetidines has been achieved using 4-(trifluoromethyl)azetidin-2-one building blocks, suggesting that analogous difluoromethylated lactams could serve as valuable intermediates for the synthesis of the target molecule. researchgate.netugent.be

The following table summarizes some difluoromethylated precursors and their potential application in the synthesis of this compound.

PrecursorSynthetic Utility
Difluoroacetohydrazonoyl Bromides[3+2] cycloaddition reactions to form heterocyclic systems. nih.gov
1-(Difluoromethyl)cyclobutanaminesPotential for ring-contraction or rearrangement to form azetidines.
1-(Difluoromethyl)cyclobutanecarboxylic AcidsCan be converted to other functional groups suitable for azetidine ring formation. researchgate.netnuph.edu.ua
Difluoromethylated β-lactamsKey intermediates for the construction of difluoromethyl-containing azetidines. researchgate.netugent.be

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of high importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Both asymmetric catalysis and diastereoselective approaches have been successfully employed for the synthesis of chiral fluorinated amines and related heterocyclic compounds.

Asymmetric catalysis offers an efficient route to enantiomerically enriched compounds. Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts in a wide range of asymmetric transformations. rsc.org These catalysts can be used to control the stereochemistry of reactions involving imines, which are common precursors to amines and nitrogen-containing heterocycles.

The direct, catalytic, and highly enantioselective conversion of styrenes to chiral building blocks containing difluoromethyl groups has been reported. nih.gov This method utilizes a chiral aryl iodide catalyst in a migratory geminal difluorination reaction, providing access to products with difluoromethylated tertiary or quaternary stereocenters. nih.gov Such an approach could potentially be adapted to create the chiral center in this compound.

Furthermore, "planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed as effective nucleophilic catalysts in various asymmetric processes, including the Staudinger synthesis of β-lactams, which are precursors to azetidines. nih.gov

Diastereoselective methods often rely on the use of a chiral auxiliary to control the stereochemical outcome of a reaction. The addition of organometallic reagents to chiral N-tert-butanesulfinimines is a well-established method for the asymmetric synthesis of chiral amines. researchgate.net This strategy has been applied to the synthesis of α-trifluoromethyl-containing amines and could be extended to the synthesis of chiral this compound.

A reagent-controlled highly stereoselective reaction between (S)-difluoromethyl phenyl sulfoximine (B86345) and imines provides a route to a variety of enantiomerically enriched α-difluoromethyl amines. nih.gov This method is characterized by its high efficiency, high stereoselectivity, and broad substrate scope. nih.gov The resulting α-difluoromethyl amines could then be elaborated into the desired azetidine ring.

The following table outlines some stereoselective strategies applicable to the synthesis of chiral this compound derivatives.

ApproachKey Features
Asymmetric Catalysis
Chiral Phosphoric AcidsBrønsted acid catalysis for stereocontrolled reactions of imines. rsc.org
Chiral Aryl Iodide CatalystsEnantioselective migratory geminal difluorination of alkenes. nih.gov
Planar-Chiral DMAP DerivativesNucleophilic catalysis for asymmetric β-lactam synthesis. nih.gov
Diastereoselective Approaches
Chiral N-tert-ButanesulfiniminesUse of a chiral auxiliary to direct the stereoselective addition of nucleophiles. researchgate.net
(S)-Difluoromethyl Phenyl SulfoximineReagent-controlled stereoselective difluoromethylation of imines. nih.gov

Optimization of Reaction Conditions and Efficiency in Gram-Scale Synthesis

The transition from laboratory-scale synthesis to gram-scale production is a critical step in the development of new chemical entities. This often requires significant optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. The synthesis of azetidines, being strained four-membered rings, can present unique challenges in this regard. rsc.org

For the gram-scale synthesis of related compounds like protected 3-haloazetidines, a one-pot, strain-release reaction of 1-azabicyclo[1.1.0]butane has been successfully employed. semanticscholar.orgsemanticscholar.orgarkat-usa.org This highlights the importance of developing robust and scalable key steps in the synthetic sequence. The synthesis of α-(difluoromethyl)-substituted cyclobutane building blocks has also been achieved in multigram quantities, demonstrating the feasibility of producing key precursors on a larger scale. researchgate.netnuph.edu.ua

The preparation of difluoromethyltriflate (HCF2OTf), a useful difluoromethylating agent, can be performed on a multi-gram scale from readily available reagents. nih.gov The optimization of the difluoromethylation step using such a reagent would be crucial for an efficient gram-scale synthesis of this compound.

Key parameters for optimization include:

Solvent and Temperature: Identifying the optimal solvent system and reaction temperature to maximize yield and minimize side reactions.

Reagent Stoichiometry: Fine-tuning the molar ratios of reactants and catalysts to improve efficiency and reduce waste.

Reaction Time: Determining the minimum time required for complete conversion to enhance throughput.

Purification Methods: Developing scalable and efficient purification protocols, such as crystallization or distillation, to replace chromatographic methods used at the laboratory scale.

Sustainable and Green Chemistry Approaches in Azetidine Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize the environmental impact of chemical processes. mdpi.comnih.gov This involves the use of safer solvents, the development of catalytic reactions, and the minimization of waste. ajast.net

In the context of azetidine synthesis, several green chemistry approaches can be considered:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. ajast.net

Catalysis: Employing catalytic methods, including biocatalysis, to reduce the need for stoichiometric reagents and improve atom economy. mdpi.comajast.net Biocatalysis, using enzymes or whole cells, can offer high selectivity under mild reaction conditions. mdpi.com

Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Exploring the use of renewable starting materials to reduce reliance on petrochemicals.

The development of solvent-free reaction conditions is another promising avenue for greening the synthesis of azetidines. mdpi.com By adhering to the twelve principles of green chemistry, the synthesis of this compound can be made more sustainable and environmentally friendly. ajast.net

Chemical Reactivity and Mechanistic Studies of 3 Difluoromethyl 2,2 Dimethylazetidine Transformations

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain inherent in the azetidine ring of 3-(difluoromethyl)-2,2-dimethylazetidine (B6276476) is a primary driver for its reactivity. rsc.orgmagtech.com.cn This strain can be relieved through various ring-opening reactions, which can be broadly categorized into nucleophilic pathways and strain-release processes. The regioselectivity of these reactions is influenced by the substitution pattern on the azetidine ring. iitk.ac.inresearchgate.net

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on the azetidine ring, often activated by N-protonation or N-alkylation to form a more reactive azetidinium ion, is a common mode of transformation. iitk.ac.ingoogle.combris.ac.uk The regiochemical outcome of the nucleophilic attack is dependent on both steric and electronic factors. In the case of this compound, nucleophilic attack can theoretically occur at either the C2 or C4 position.

The presence of the bulky gem-dimethyl group at the C2 position is expected to sterically hinder nucleophilic attack at this site. iitk.ac.in Conversely, the electron-withdrawing nature of the difluoromethyl group at C3 may influence the electron density at the adjacent C2 and C4 positions, potentially affecting the susceptibility of these carbons to nucleophilic attack. Studies on analogous 2-aryl-N-tosylazetidines have shown that Lewis acid-mediated ring-opening with alcohols proceeds via an SN2-type pathway, with the regioselectivity being highly dependent on the substituents. researchgate.net For this compound, it is plausible that nucleophiles would preferentially attack the less sterically hindered C4 position.

Nucleophile Potential Product(s) of Ring-Opening Controlling Factors
Halides (e.g., Cl⁻, Br⁻)1-Halo-3-(difluoromethyl)-2,2-dimethyl-3-aminopropane derivativesSteric hindrance at C2, electronic effects of the difluoromethyl group.
Alcohols/Alkoxides1-Alkoxy-3-(difluoromethyl)-2,2-dimethyl-3-aminopropane derivativesSteric hindrance, nature of the N-activating group.
Amines1,3-Diamino-3-(difluoromethyl)-2,2-dimethylpropane derivativesNucleophilicity of the amine, reaction conditions.
Organometallic Reagentsγ-Amino compounds with new C-C bondsSteric hindrance, reactivity of the organometallic reagent.

Strain-Release Processes

Beyond direct nucleophilic attack, the inherent strain of the azetidine ring can be harnessed in various strain-release processes to drive chemical transformations. nih.govacs.orgrsc.org These reactions often involve the formation of highly reactive intermediates, such as azabicyclobutanes, which can then be trapped by a variety of reagents. nih.gov This approach allows for the stereocontrolled synthesis of complex, functionalized azetidines. rsc.org

While specific studies on this compound are not prevalent, the principles of strain-release functionalization can be extrapolated. For example, the generation of an azabicyclobutane intermediate from a suitably functionalized precursor could be followed by a concerted or stepwise reaction with electrophiles and nucleophiles to introduce new functionalities at the C3 position. The Thorpe-Ingold effect, or gem-dimethyl effect, resulting from the 2,2-dimethyl substitution, is known to facilitate ring-closing reactions and can influence the stability and reactivity of intermediates in strain-release pathways. lucp.netresearchgate.netnih.gov

Reaction Type Key Intermediate Potential Outcome
Multicomponent ReactionsAzabicyclo[1.1.0]butane-typeModular synthesis of highly substituted azetidines. acs.org
Strain-Release Arylation3-Arylated azetidineBis-functionalization of the azetidine ring. nih.gov
Stereospecific FunctionalizationStereopure azetidinesAccess to enantiomerically enriched azetidine derivatives. rsc.org

Reactions Involving the Difluoromethyl Group

The difluoromethyl group (-CHF₂) is a key functional moiety in this compound, influencing both the electronic properties of the molecule and providing a site for further chemical modification.

Functionalization of the Difluoromethyl Moiety

The C-H bond of the difluoromethyl group is acidic enough to be deprotonated by a strong base, generating a difluoromethyl carbanion. researchgate.netnih.gov This carbanion can then be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups. This strategy has been successfully applied to other heterocyclic systems, such as 3-(difluoromethyl)pyridine, where deprotonation with a lithiated base followed by reaction with electrophiles afforded a library of functionalized derivatives. nih.govresearchgate.netnih.gov

In the context of this compound, this approach could provide access to a variety of novel derivatives. The stability of the generated carbanion and the efficiency of its trapping would be crucial for the success of such transformations.

Electrophile Resulting Functional Group Potential Application
Aldehydes/Ketones-CF₂-CH(OH)-RSynthesis of fluorinated amino alcohols.
Alkyl Halides-CF₂-RIntroduction of alkyl chains.
Silyl Chlorides-CF₂-SiR₃Precursors for further transformations. nih.gov
Disulfides-CF₂-SRIntroduction of thioether linkages.

Participation in Cascade Reactions

The difluoromethyl group can also participate in cascade reactions, where a single transformation initiates a sequence of intramolecular events leading to the formation of more complex molecular architectures. researchgate.netnih.gov For instance, radical difluoromethylation of unactivated alkenes can trigger a cyclization cascade to produce polycyclic imidazole (B134444) derivatives. acs.orgresearchgate.net

While direct examples involving this compound are not documented, it is conceivable that a radical generated at the difluoromethyl carbon could initiate an intramolecular cyclization or rearrangement, particularly if a suitable radical acceptor is present elsewhere in the molecule or introduced as a reactant. Such cascade reactions could offer an efficient route to novel fused or spirocyclic azetidine structures. rsc.org

Transformations at the Dimethyl Substituents

The gem-dimethyl group at the C2 position of the azetidine ring is generally considered to be chemically robust. However, under specific conditions, these methyl groups could potentially undergo transformation. The Thorpe-Ingold effect, which is a consequence of the gem-dimethyl group, primarily influences the kinetics of ring formation and closure. researchgate.net

While direct functionalization of the unactivated C-H bonds of the dimethyl group is challenging, reactions could potentially be initiated by the formation of a radical or a carbocation at an adjacent position. For instance, activation of the azetidine nitrogen to form an azetidinium ion might render the protons of the gem-dimethyl groups more acidic, although this effect is likely to be minor. Alternatively, intramolecular hydrogen atom transfer from a radical generated elsewhere in the molecule could lead to a radical centered on one of the methyl groups, which could then be trapped. However, such transformations remain speculative in the absence of direct experimental evidence for this specific system.

N-Functionalization of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a nucleophilic center, readily participating in reactions to form a variety of N-functionalized derivatives. These transformations are fundamental for incorporating the azetidine motif into larger, more complex molecules. Common N-functionalization reactions include N-alkylation, N-arylation, and N-acylation.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. It can be achieved by reacting the azetidine with alkyl halides or other electrophilic alkylating agents. Acid-catalyzed N-alkylation using trichloroacetimidates has also been reported for other nitrogen heterocycles, suggesting a potential route for functionalization. mdpi.com

N-Arylation: The introduction of an aryl group onto the azetidine nitrogen can be accomplished through metal-catalyzed cross-coupling reactions. nih.gov Conditions analogous to the Goldberg-type N-arylation of amides, which often use a copper catalyst and a suitable ligand, could be applied. mdpi.com Palladium-catalyzed reactions between N-H aziridines and aryl halides or arylboronic acids have proven effective and showcase the utility of such metal-catalyzed processes for N-arylation of small, strained nitrogen heterocycles. nih.gov

N-Acylation: Acyl groups can be introduced by treating the azetidine with acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction yields N-acylazetidines, which are important building blocks in organic synthesis.

The table below summarizes common methods for the N-functionalization of azetidines, which are applicable to this compound.

Functionalization TypeTypical ReagentsCatalyst/ConditionsProduct Type
N-AlkylationAlkyl Halides (e.g., R-Br, R-I)Base (e.g., K₂CO₃, Et₃N)N-Alkylazetidinium Salt or N-Alkylazetidine
N-ArylationAryl Halides (e.g., Ar-Br, Ar-I), Arylboronic AcidsCopper or Palladium catalyst, Base (e.g., K₃PO₄)N-Arylazetidine
N-AcylationAcyl Chlorides (RCOCl), Anhydrides ((RCO)₂O)Base (e.g., Pyridine, Et₃N)N-Acylazetidine

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and designing synthetic routes. The strained four-membered ring plays a central role in its chemical transformations, often proceeding through pathways that relieve this strain.

Computational studies are a powerful tool for investigating the mechanisms of reactions involving azetidines. Transition state analysis, in particular, provides insight into the energy barriers and geometries of the highest-energy points along a reaction coordinate. For instance, in the synthesis of azetidines via intramolecular aminolysis of epoxy amines, calculations have shown that the transition state energy determines the regioselectivity of the ring closure, favoring azetidine formation over the formation of a five-membered pyrrolidine (B122466) ring under certain catalytic conditions. frontiersin.org

In reactions involving the ring-opening of azetidines, the transition state geometry is critical. Theoretical studies on related four-membered heterocycles have modeled the energy profile for ring-breaking, identifying the transition state associated with this process. researchgate.net For this compound, the gem-dimethyl group at the C2 position and the electron-withdrawing difluoromethyl group at the C3 position would be expected to exert significant steric and electronic effects on the stability and structure of any transition states, thereby influencing reaction rates and outcomes.

Azetidinium salts are key reactive intermediates in many transformations of azetidines. nih.gov These quaternary ammonium (B1175870) compounds are formed by the protonation or alkylation of the azetidine nitrogen. The formation of the azetidinium ion increases the strain of the four-membered ring, making it highly susceptible to nucleophilic attack, which typically results in ring-opening. nih.gov

The general utility of azetidinium salts stems from their versatility in reacting with a wide range of nucleophiles. nih.gov Kinetic studies on the alkylation of phenols with N-(chloropropyl)pyrrolidine have provided strong evidence for the intermediacy of an azetidinium ion. acs.org In this case, the intramolecular cyclization to form the azetidinium ion was identified as the rate-limiting step, and the subsequent rapid reaction of this intermediate with the phenoxide nucleophile led to the final product. acs.org It was demonstrated that the isolated azetidinium salt was a competent intermediate, reacting much faster than the initial alkyl chloride. acs.org

The synthesis of azetidinium salts can be optimized by controlling reaction parameters such as temperature and solvent. acs.org Studies have shown that polar protic solvents are particularly effective in promoting the formation of these salts. nih.govacs.org For this compound, reaction with an electrophile would generate the corresponding N-substituted azetidinium salt. This highly strained intermediate would then be a prime candidate for subsequent reactions, such as ring-opening by a nucleophile or rearrangement, providing a pathway to more complex, functionalized amine derivatives.

IntermediateFormation MethodKey Reactive FeatureTypical Subsequent Reaction
Azetidinium SaltProtonation or N-Alkylation of the azetidine nitrogenIncreased ring strain; positively charged nitrogenNucleophilic ring-opening

Computational and Theoretical Chemistry Studies of 3 Difluoromethyl 2,2 Dimethylazetidine

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations can predict molecular geometries, electronic properties, and the relative energies of different conformations.

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govresearchgate.netmdpi.com For 3-(Difluoromethyl)-2,2-dimethylazetidine (B6276476), DFT methods, such as those employing the B3LYP functional, are used to perform geometry optimizations to find the lowest energy structure. researchgate.netresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

DFT is also used to analyze the electronic properties of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals reveals likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule.

Table 1: Calculated Geometric Parameters of this compound using DFT

This table presents hypothetical, yet representative, data for key geometric parameters calculated using DFT methods, illustrating the type of information obtained from such studies.

Parameter Bond/Angle Calculated Value
Bond Length C2-N1 1.48 Å
C4-N1 1.48 Å
C2-C3 1.56 Å
C3-C4 1.55 Å
C3-CF2H 1.53 Å
C-F 1.37 Å
C2-CH3 1.54 Å
Bond Angle ∠C4-N1-C2 88.5°
∠N1-C2-C3 86.5°
∠C2-C3-C4 85.0°
∠C3-C4-N1 86.0°

While DFT is widely used, ab initio methods provide a systematically improvable and often more accurate approach, albeit at a higher computational expense. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), are based on solving the Schrödinger equation without empirical parameterization.

For a molecule like this compound, these higher-level calculations are valuable for benchmarking the results obtained from DFT. They can provide more reliable energies for different conformers, transition states, and reaction pathways. The choice of basis set is crucial in these calculations, with larger basis sets generally yielding more accurate results. These methods are particularly important for systems where electron correlation effects, which are approximated in DFT, play a significant role. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Interconversion

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and the pathways of interconversion between different conformers. mdpi.comnih.govmdpi.com

For this compound, MD simulations can model the puckering motion of the azetidine (B1206935) ring and the rotation of the difluoromethyl and dimethyl groups. researchgate.net By simulating the molecule's trajectory over time (typically nanoseconds to microseconds), researchers can map the potential energy surface. This allows for the identification of various stable and metastable conformations and the calculation of the energy barriers that separate them. Understanding these dynamics is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. modgraph.co.uk

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. rsc.org These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (TMS). For this compound, predictions of ¹H, ¹³C, and especially ¹⁹F NMR spectra are highly valuable. nih.govresearchgate.net The ¹⁹F NMR chemical shifts are particularly sensitive to the local electronic environment, making them an excellent probe for conformational changes and intermolecular interactions. rsc.orgnih.gov Discrepancies between predicted and experimental spectra can help refine the proposed structure or identify dynamic processes. arxiv.org

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

This table shows hypothetical predicted NMR chemical shifts. Actual values would be obtained from specific computational outputs.

Nucleus Position Predicted Chemical Shift (ppm)
¹H CH (on C3) 3.1 - 3.4
CH₂ (on C4) 3.5 - 3.8
CHF₂ 5.8 - 6.2 (doublet of triplets)
C(CH₃)₂ 1.2 - 1.5
¹³C C2 65 - 70
C3 45 - 50
C4 55 - 60
CHF₂ 115 - 120 (triplet)
C(CH₃)₂ 25 - 30

Elucidation of Reaction Mechanisms through Computational Transition State Analysis

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to identify transition states (TS), which are the energy maxima along the reaction coordinate. nih.gov

For this compound, a key area of investigation would be the mechanism of ring-opening reactions, which are characteristic of strained four-membered rings. nih.govfrontiersin.org Computational transition state analysis can be used to calculate the activation energy (the energy difference between the reactant and the transition state), providing a quantitative measure of the reaction's kinetic feasibility. By comparing the activation energies for different possible pathways, the most likely mechanism can be determined. mdpi.com Theories like the Molecular Electron Density Theory (MEDT) can provide further insight into the electronic changes that occur during the reaction. nih.gov

Studies on Ring Strain and Stability of the Azetidine Core

The azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), which is a major determinant of its reactivity. rsc.orgrsc.org This strain arises from angle deviation from the ideal sp³ bond angle and torsional strain. Computational chemistry provides methods to quantify this strain energy.

One common approach is the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and type of bonds on both the reactant and product sides are conserved. By calculating the enthalpy change of such a reaction, where the strained ring is opened to form less strained, open-chain analogues, the strain energy can be isolated. For this compound, these calculations would reveal how the gem-dimethyl and difluoromethyl substituents modulate the inherent strain of the parent azetidine ring. nih.govbris.ac.uk This information is vital for predicting the molecule's thermal stability and its propensity to undergo strain-releasing reactions. nih.govrsc.org

Table 3: Calculated Strain Energy of the Azetidine Ring

This table provides representative values for ring strain energy based on computational studies of azetidine and related systems.

Ring System Ring Strain Energy (kcal/mol)
Aziridine (B145994) ~27.7
Azetidine ~25.4
Pyrrolidine (B122466) ~5.4

Computational Prediction of Reactivity and Selectivity

Computational and theoretical chemistry studies play a pivotal role in understanding and predicting the chemical behavior of molecules. While specific computational studies on this compound are not extensively available in peer-reviewed literature, predictions regarding its reactivity and selectivity can be extrapolated from computational analyses of analogous azetidine derivatives and the known electronic and steric effects of its substituents.

Predicted Reactivity:

The reactivity of the azetidine ring is largely governed by its ring strain, which makes it susceptible to ring-opening reactions. Computational models, such as those employing Density Functional Theory (DFT), are often used to probe the energetics of these reactions. For this compound, two primary factors are predicted to influence its reactivity: the steric hindrance from the gem-dimethyl group at the C2 position and the electronic effect of the difluoromethyl group at the C3 position.

The difluoromethyl group (CHF2) at the C3 position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect is predicted to have a significant impact on the charge distribution within the azetidine ring. DFT calculations on heterocyclic compounds containing fluorinated groups have demonstrated that such substituents can alter the electron density at adjacent carbon atoms, influencing their susceptibility to nucleophilic or electrophilic attack. The electron-withdrawing nature of the CHF2 group is expected to make the C3 carbon more electrophilic.

Predicted Selectivity:

Computational models can also predict the selectivity of reactions, such as regioselectivity and stereoselectivity. For this compound, selectivity in ring-opening reactions would be a key area of investigation.

Regioselectivity: In nucleophilic ring-opening reactions of azetidinium ions, the regioselectivity is governed by both electronic and steric factors. DFT calculations on various substituted azetidiniums have helped in understanding the parameters that control where a nucleophile will attack. In the case of a protonated or activated this compound, a nucleophile could attack either the C2 or C4 carbon.

Attack at C2: This position is sterically hindered by the gem-dimethyl group, which would likely disfavor nucleophilic attack.

Attack at C4: This position is less sterically hindered.

Influence of the CHF2 group: The electron-withdrawing CHF2 group at C3 would make the C2 and C4 positions more electrophilic, but the steric hindrance at C2 is a dominant factor.

Therefore, computational models would likely predict that nucleophilic attack would preferentially occur at the C4 position.

The following table illustrates the predicted energetic considerations for nucleophilic attack based on general principles from computational studies on related azetidines.

Site of Nucleophilic AttackSteric HindranceElectronic Effect of CHF2 GroupPredicted Activation EnergyPredicted Product
C2 High (gem-dimethyl)Increased electrophilicityHighMinor or not formed
C4 LowIncreased electrophilicityLowerMajor product

Stereoselectivity: The stereochemical outcome of reactions involving this compound would also be influenced by its substituents. The presence of a stereocenter at the C3 position (if the molecule is chiral) would lead to diastereomeric transition states in reactions. Computational modeling could be employed to calculate the energies of these transition states and predict the diastereomeric ratio of the products. The bulky gem-dimethyl group would likely play a significant role in directing the stereochemical outcome by favoring the approach of reagents from the less hindered face of the molecule.

Role of 3 Difluoromethyl 2,2 Dimethylazetidine in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

The incorporation of a 3-(difluoromethyl)-2,2-dimethylazetidine (B6276476) moiety into complex molecules can impart desirable physicochemical properties, such as improved metabolic stability, enhanced lipophilicity, and altered basicity, which are crucial in the development of pharmaceuticals and agrochemicals. The gem-dimethyl group at the 2-position provides steric hindrance, which can influence the molecule's conformation and interactions with biological targets.

Research into analogous structures has demonstrated that functionalized azetidines are valuable building blocks in medicinal chemistry. chemrxiv.orgchemrxiv.org The difluoromethyl group, in particular, is a well-regarded bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds and modulating electronic properties. nih.gov The combination of the rigid azetidine (B1206935) scaffold and the unique electronic nature of the difluoromethyl group makes this compound a compelling building block for creating novel chemical entities with potentially enhanced biological activity.

While specific examples of the direct use of this compound in the total synthesis of complex natural products are not yet widely reported in publicly available literature, the principles of molecular construction suggest its potential. The azetidine nitrogen can be functionalized through various reactions, such as N-alkylation, N-acylation, and N-arylation, allowing for its seamless integration into larger molecular frameworks.

Table 1: Potential Reactions for Incorporating this compound into Complex Molecules

Reaction TypeReagents and ConditionsPotential Outcome
N-AlkylationAlkyl halides, base (e.g., K₂CO₃, Et₃N)Attachment of alkyl chains or connection to other molecular fragments.
N-AcylationAcyl chlorides, acid anhydrides, baseFormation of amides, providing a stable linkage.
N-ArylationAryl halides, palladium or copper catalysts (e.g., Buchwald-Hartwig amination)Introduction of aryl or heteroaryl moieties.
Reductive AminationAldehydes or ketones, reducing agent (e.g., NaBH(OAc)₃)Formation of a new carbon-nitrogen bond with a broader range of substituents.

Precursor to Structurally Diverse Nitrogen-Containing Heterocycles

The strained nature of the azetidine ring in this compound makes it a valuable precursor for the synthesis of other nitrogen-containing heterocycles through ring-opening or ring-expansion reactions. These transformations can lead to the formation of more complex and diverse heterocyclic systems, which are prevalent in biologically active compounds.

For instance, the ring-opening of azetidines with various nucleophiles can yield functionalized acyclic amines, which can then be cyclized to form larger rings such as pyrrolidines, piperidines, or azepanes. The regioselectivity of the ring-opening can be influenced by the substituents on the azetidine ring and the nature of the nucleophile.

Furthermore, azetidines can undergo ring-expansion reactions, often mediated by transition metals or under thermal or photochemical conditions, to afford larger heterocyclic scaffolds. The presence of the difluoromethyl group can influence the reactivity and selectivity of these transformations. While specific studies on this compound are limited, the general reactivity of azetidines provides a strong basis for its potential in this area. nih.govresearchgate.net

Table 2: Potential Ring Transformation Reactions of this compound

TransformationReagents and ConditionsPotential Product Class
Nucleophilic Ring-OpeningStrong nucleophiles (e.g., organometallics, hydrides)Functionalized γ-amino compounds
Acid-Catalyzed Ring-OpeningProtic or Lewis acidsAcyclic amino alcohols or ethers
Ring-ExpansionRearrangement catalysts (e.g., Rh, Pd), heat, or lightPyrrolidines, piperidines, or other larger heterocycles
[3+2] CycloadditionDipolarophilesFused heterocyclic systems

Strategies for Incorporating the Difluoromethylated Azetidine Motif into Scaffolds

The incorporation of the entire this compound motif into larger molecular scaffolds is a key strategy for leveraging its unique properties. This can be achieved through several synthetic approaches, primarily by forming a bond to the azetidine nitrogen.

One common strategy is the use of the azetidine as a secondary amine in nucleophilic substitution reactions. For example, it can react with electrophilic partners such as alkyl halides, epoxides, or activated carboxylic acid derivatives to form a new covalent bond. Another powerful method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of the azetidine with aryl or heteroaryl halides, providing access to a wide range of N-aryl azetidines.

Furthermore, the development of modular approaches for the direct attachment of azetidine rings to biorelevant nucleophiles is an active area of research. chemrxiv.orgchemrxiv.orgrsc.org These methods often involve the use of activated azetidine precursors that can react with a broad range of nucleophiles, enabling the late-stage functionalization of complex molecules with the azetidine motif. While these studies may not specifically use this compound, the principles are broadly applicable.

Applications in Flow Chemistry and Automated Synthesis

The use of this compound in flow chemistry and automated synthesis platforms offers several advantages, including improved reaction control, enhanced safety, and higher throughput. Flow chemistry, in particular, is well-suited for handling highly reactive intermediates and for optimizing reaction conditions with minimal material waste. uniba.itacs.orgnih.govresearchgate.net

The synthesis of functionalized azetidines has been successfully demonstrated in continuous flow systems. uniba.itacs.orgnih.govresearchgate.net These processes often involve the generation of reactive intermediates, such as lithiated azetidines, which can be rapidly quenched with electrophiles in a continuous stream. This approach minimizes the decomposition of unstable intermediates and allows for precise control over reaction parameters such as temperature, pressure, and residence time.

Automated synthesis platforms can be programmed to perform multi-step reaction sequences involving the incorporation of building blocks like this compound. This enables the rapid generation of libraries of compounds for high-throughput screening in drug discovery and materials science. The development of robust and reliable methods for the use of fluorinated building blocks in automated synthesis is an area of growing importance. taylorfrancis.com

Table 3: Potential Advantages of Using this compound in Flow Chemistry

FeatureAdvantage
Precise Temperature Control Minimizes side reactions and decomposition of the strained ring.
Rapid Mixing Ensures efficient reactions, especially with highly reactive reagents.
Enhanced Safety Small reaction volumes and contained systems reduce the hazards associated with reactive intermediates.
Scalability Reactions can be scaled up by running the flow system for longer durations.
Automation Allows for high-throughput synthesis and library generation.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Routes

The synthesis of polysubstituted and functionalized azetidines remains a significant challenge in organic chemistry. mit.eduresearchgate.net Future research will likely focus on developing more efficient, scalable, and versatile synthetic routes to access 3-(difluoromethyl)-2,2-dimethylazetidine (B6276476) and its derivatives. Key areas of exploration include:

Strain-Release Strategies: Methods utilizing highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) offer a powerful approach to constructing densely functionalized azetidines. researchgate.netunipd.itchemrxiv.orgchemrxiv.orgacs.orgbris.ac.uk Future work could adapt these strain-release strategies, perhaps through photocatalysis or transition-metal catalysis, to introduce the difluoromethyl and gem-dimethyl groups in a controlled manner. researchgate.netchemrxiv.orgchemrxiv.org

Photocatalytic Cycloadditions: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, have emerged as a mild and efficient way to synthesize the azetidine (B1206935) core. acs.orgrsc.org Research into photocatalytic [2+2] cycloadditions between appropriately substituted imines and alkenes could provide a direct and atom-economical route to the target molecule.

C-H Functionalization: Direct C-H amination reactions catalyzed by transition metals, such as palladium, represent a modern approach to forming the azetidine ring. rsc.org Investigating intramolecular C-H amination of precursors containing the required difluoromethyl and gem-dimethyl functionalities could lead to highly efficient syntheses.

Synthetic StrategyPrecursorsKey FeaturesPotential Advantages for Target Molecule
Strain-Release Synthesis Azabicyclo[1.1.0]butanes, Organometallics, Boronic EstersUtilizes ring strain to drive reactions; allows for modular construction. acs.orgbris.ac.ukModular access to diverse substitution patterns.
Photocatalysis Imines, Alkenes, AminesUses visible light; mild reaction conditions; high stereoselectivity. acs.orgAtom-economical; potential for asymmetric synthesis.
C-H Amination Protected AminesDirect formation of C-N bond; high functional group tolerance. rsc.orgPotentially shorter synthetic routes.

Exploration of Unconventional Reactivity Patterns and Derivatizations

The reactivity of azetidines is largely governed by their significant ring strain (approx. 25.4 kcal/mol), which makes them more reactive than their five-membered pyrrolidine (B122466) counterparts but more stable and easier to handle than three-membered aziridines. rsc.orgrsc.orgresearchgate.netrsc.org The presence of the electron-withdrawing difluoromethyl group at the C3 position is expected to influence the electronic properties and reactivity of the this compound ring.

Future research should explore:

Ring-Opening Reactions: The strained C-N bonds of the azetidine ring can be cleaved by various nucleophiles, often catalyzed by Lewis acids or after conversion to an azetidinium salt. magtech.com.cnnih.gov The regioselectivity of ring-opening for this compound would be of fundamental interest, with the difluoromethyl group potentially directing nucleophilic attack. This could provide access to a variety of functionalized, linear amines. nih.gov

Late-Stage Functionalization: Developing methods for the selective modification of the pre-formed azetidine ring is crucial for creating molecular diversity. This could involve C-H functionalization at the C4 position or derivatization of the azetidine nitrogen. Such strategies are highly valuable in medicinal chemistry for the rapid generation of compound libraries. nih.govnih.gov

Strain-Driven Transformations: The inherent ring strain can be harnessed to drive unique chemical transformations beyond simple ring-opening, such as ring expansions or rearrangements, to access other heterocyclic systems. rsc.org

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity

The complexity of synthesizing and predicting the reactivity of novel compounds like this compound makes this area ripe for the application of artificial intelligence (AI) and machine learning (ML). princeton.edubeilstein-journals.orgmdpi.com

Emerging avenues include:

Retrosynthetic Planning: AI-powered tools can predict viable synthetic routes to complex target molecules. chemrxiv.orgnih.govchemrxiv.orgnih.gov For novel heterocycles where synthetic routes are not established, these tools can propose innovative disconnections and reaction pathways, overcoming the limitations of low data availability through techniques like transfer learning. chemrxiv.orgnih.govchemrxiv.orgnih.gov

Reaction Condition Optimization: ML algorithms can rapidly identify optimal reaction conditions (e.g., catalyst, solvent, temperature) from a minimal set of initial experiments, significantly reducing the time and resources spent on empirical optimization. beilstein-journals.orgacs.orgduke.educhemical.ai This is particularly useful for complex transformations like fluorination or stereoselective azetidine formation. acs.org

Reactivity Prediction: Computational models can predict the outcome and selectivity of reactions. mit.edu For instance, researchers have used computational modeling to accurately predict which precursor pairs will successfully react to form azetidines in photocatalytic systems, expanding the known substrate scope. mit.edu Similar models could be developed to predict the regioselectivity of ring-opening reactions or the site of further functionalization on the this compound scaffold.

Advanced Characterization Techniques for Real-time Reaction Monitoring

To develop and optimize the novel synthetic routes discussed above, advanced analytical techniques that allow for real-time reaction monitoring are indispensable. nih.govcoleparmer.commt.com These process analytical technologies (PAT) provide detailed kinetic and mechanistic data that is often missed with traditional offline analysis. mt.com

Key techniques for future studies include:

Flow NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides rich structural and quantitative information. magritek.combeilstein-journals.org Coupling a flow reactor to an NMR spectrometer allows for the continuous, non-invasive monitoring of reactant consumption, product formation, and the detection of transient intermediates, which is crucial for mechanistic elucidation. magritek.combeilstein-journals.orgresearchgate.netacs.org

In-line Infrared (IR) Spectroscopy: In-line Fourier Transform Infrared (FTIR) spectroscopy is another powerful tool for tracking the concentration of key functional groups in real-time. researchgate.netthieme-connect.com It is particularly useful for monitoring reactions in flow chemistry setups and can be used in tandem with NMR to gain a more complete picture of the reaction progress. researchgate.netacs.orgthieme-connect.com

Mass Spectrometry (MS): Real-time analysis by mass spectrometry, using techniques like Direct Analysis in Real Time (DART-MS) or other ambient ionization methods, can provide highly sensitive and selective monitoring of reaction components directly from the reaction mixture, even under heterogeneous conditions. nih.govacs.org

TechniqueType of InformationAdvantages for Azetidine Synthesis
Flow NMR Structural, QuantitativeNon-destructive, detailed structural insight, detection of intermediates. magritek.com
In-line FTIR Functional Groups, ConcentrationReal-time, compatible with flow chemistry, complementary to NMR. thieme-connect.com
Real-time MS Molecular Weight, ConcentrationHigh sensitivity, high selectivity, suitable for complex mixtures. acs.org

Applications in Supramolecular Chemistry and Materials Science

Beyond its potential role in medicinal chemistry, the structural features of this compound suggest intriguing applications in supramolecular chemistry and materials science.

Supramolecular Assembly: The difluoromethyl (CF2H) group is recognized as a lipophilic hydrogen bond donor, capable of forming non-covalent interactions that can direct the self-assembly of molecules into ordered supramolecular structures. researchgate.netalfa-chemistry.com Future research could investigate how this compound or its derivatives can be used as building blocks for constructing novel supramolecular architectures, such as gels, liquid crystals, or crystalline co-polymers.

Functional Materials: The incorporation of fluorinated motifs like the difluoromethyl group can significantly alter the properties of organic materials. researchgate.netqmul.ac.uk Azetidine-containing polymers are also an area of interest. rsc.org Consequently, this compound could serve as a unique monomer or functional additive for the development of new polymers or materials with tailored electronic, physical, or surface properties.

Q & A

Q. What are the standard synthetic routes for preparing 3-(difluoromethyl)-2,2-dimethylazetidine, and what are the critical reaction parameters?

The synthesis typically involves cyclization or nucleophilic substitution strategies. For example, azetidine rings can be constructed via intramolecular cyclization of γ-chloroamines under basic conditions. The difluoromethyl group is introduced using fluorinating agents like sodium 2-chloro-2,2-difluoroacetate (). Key parameters include temperature control (0–25°C to minimize side reactions), solvent choice (DMF or THF for solubility), and stoichiometric ratios of reagents. Gas evolution during reactions necessitates safety measures such as oil bubblers (). Characterization via 1^1H/19^{19}F NMR and HRMS is essential to confirm purity and structure ().

Q. How is this compound characterized structurally and functionally in academic research?

Primary characterization methods include:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR identifies methyl and azetidine ring protons, while 19^{19}F NMR confirms the difluoromethyl group’s presence (δ ~ -100 to -120 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 148.08).
  • X-ray Crystallography: Resolves stereochemistry and crystal packing ().
    Functional characterization may involve assessing thermal stability via differential scanning calorimetry (DSC) and reactivity with electrophiles (e.g., acyl chlorides) ().

Q. What are the key reactivity trends of the difluoromethyl group in this compound?

The difluoromethyl group exhibits strong electron-withdrawing effects, lowering the basicity of adjacent amines (pKa reduction by ~1–2 units) and enhancing metabolic stability ( ). It participates in hydrogen bonding with proteins, influencing docking interactions ( ). Reactivity with nucleophiles (e.g., Grignard reagents) is limited due to steric hindrance from the 2,2-dimethyl substituents ().

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in large-scale reactions?

Yield optimization requires:

  • Catalyst Screening: Palladium or copper catalysts for C–F bond formation ().
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require post-reaction purification via column chromatography ().
  • Scale-Up Safety Protocols: Mitigate gas evolution (e.g., CO2_2) using pressure-regulated reactors ().
    Contradictory yield data across studies often arise from impurities in starting materials; HPLC purity checks (>98%) are recommended ().

Q. How can computational modeling predict the biological activity of this compound in drug discovery?

Docking studies using software like AutoDock Vina or Schrödinger Suite can simulate interactions with target proteins (e.g., enzymes or receptors). The difluoromethyl group’s stereoelectronic effects are modeled via density functional theory (DFT) to predict binding affinity ( ). For example, fluorine’s σ-hole interactions with catalytic lysine residues in kinase inhibitors can be visualized ( ). Cross-validation with in vitro assays (e.g., IC50_{50} measurements) is critical to resolve discrepancies ().

Q. How should researchers address contradictory spectral data (e.g., unexpected 19^{19}19F NMR shifts) in this compound?

Contradictions may arise from solvolysis byproducts or conformational isomerism. Mitigation strategies include:

  • Variable-Temperature NMR: To detect dynamic rotational barriers in the azetidine ring.
  • Isotopic Labeling: 13^{13}C-labeled analogs clarify carbon-fluorine coupling patterns.
  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid) ().

Q. What methodologies are used to evaluate the compound’s potential as a bioactive molecule?

  • In Vitro Assays: Enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based substrates ().
  • ADME Profiling: Microsomal stability tests (human liver microsomes) and Caco-2 permeability assays ().
  • Toxicology Screening: Ames test for mutagenicity and hERG binding assays for cardiac safety ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.